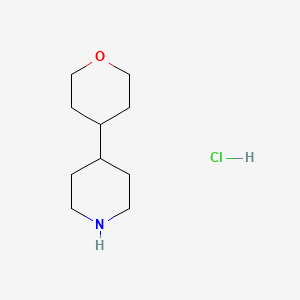

4-(Oxan-4-yl)piperidine hydrochloride

Description

Strategic Positioning of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important synthetic fragments in the design of new drugs and plays a significant role in the pharmaceutical industry. nih.gov Piperidine-containing compounds are foundational synthetic blocks for drug construction, and their synthesis has been a subject of extensive research for decades. nih.gov This structural motif is present in numerous natural alkaloids, including piperine (B192125) (from black pepper), lobeline, and the potent analgesic morphine. wikipedia.orgdtic.mil

The ubiquity of the piperidine scaffold has driven the development of a vast array of synthetic methodologies for its creation and functionalization. Key synthetic routes include:

Hydrogenation/Reduction: This is a fundamental and widely used method, often starting from pyridine (B92270) derivatives. nih.gov Catalysts based on rhodium, palladium, and ruthenium are commonly employed to achieve this transformation. nih.gov

Cyclization Reactions: Various intramolecular cyclization strategies are used, including alkene cyclizations (such as oxidative amination) and radical-mediated amine cyclizations. nih.gov

Multi-Component Reactions (MCRs): These reactions allow for the construction of complex piperidine structures in a single step from multiple starting materials, offering high efficiency. nih.gov

The strategic importance of piperidines lies in their ability to impart favorable pharmacokinetic properties to a molecule and to serve as a scaffold for presenting functional groups in a defined three-dimensional orientation for interaction with biological targets. researchgate.net

Significance of Bridged Heterocyclic Scaffolds in Molecular Design

Bridged heterocyclic scaffolds, including spirocyclic systems like 4-(Oxan-4-yl)piperidine (B7725908), are of high interest in medicinal chemistry due to the unique features associated with their three-dimensional configurations. researchgate.net By moving away from "flat" two-dimensional structures, these scaffolds provide greater structural complexity and saturation (a higher fraction of sp³-hybridized carbons), which are often correlated with success in drug development pipelines.

The incorporation of bridged systems can positively influence the properties of a lead compound by:

Enhancing Metabolic Stability: The rigid, complex structure can block sites that are susceptible to metabolic degradation.

Improving Binding Interactions: The defined 3D geometry can lock the molecule into a conformation that is optimal for binding to a specific biological target, such as an enzyme or receptor. researchgate.net

The spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold, which is structurally analogous to the oxane-piperidine system, is considered an important pharmacophore and is a component in many drug candidates and biochemical reagents. researchgate.net

Historical Perspectives on Oxane-Piperidine Hybrid Systems in Academic Investigations

The synthesis of heterocyclic compounds has a long history. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from the reaction of piperine with nitric acid. wikipedia.org The industrial production of piperidine is typically achieved through the hydrogenation of pyridine, a process that has been refined over many decades. wikipedia.org Similarly, the synthesis of the oxane (tetrahydropyran) ring is a well-established area of organic chemistry, with methods like the Prins cyclization being notable examples. nih.gov

While the individual piperidine and oxane ring systems have been studied for over a century, the deliberate synthesis and investigation of hybrid spirocyclic systems combining the two is a more recent development. Early work in the 1970s explored the synthesis of related spiro-piperidines, such as spiro[isobenzofuran-1(3H), 4'-piperidines]. acs.org However, the focus on scaffolds like 4-(Oxan-4-yl)piperidine has gained significant traction in the last couple of decades, driven by the modern emphasis in medicinal chemistry on creating structurally diverse and three-dimensional molecules. The emergence of this compound as a commercially available building block underscores its contemporary relevance. biosynth.com

Emerging Research Trajectories and Future Academic Significance of 4-(Oxan-4-yl)piperidine Hydrochloride

The primary academic and industrial significance of this compound lies in its role as a "versatile small molecule scaffold" or "building block". biosynth.com Its structure is not typically the final, active molecule itself, but rather a starting point for the synthesis of more complex and highly functionalized drug candidates. beilstein-journals.orgnih.gov

Future research trajectories are focused on incorporating this scaffold into novel therapeutic agents. The structure is particularly suited for creating libraries of compounds for screening against various biological targets. For instance, research into spiro-piperidine derivatives has led to the identification of potent inhibitors of the ASH1L protein, a target in leukemia research, and compounds with potential anti-tuberculosis activity. researchgate.netnih.gov

The future academic significance of this compound is therefore intrinsically linked to the broader goals of drug discovery. Its utility will be demonstrated in its application to synthesize new chemical entities with potential activities across a range of therapeutic areas, including oncology, infectious diseases, and neuroscience. semanticscholar.orgchemicalbook.com The compound provides a robust and structurally appealing starting point for exploring new areas of chemical space in the quest for next-generation medicines.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(oxan-4-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h9-11H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMWZGDZWUTSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Oxan 4 Yl Piperidine Hydrochloride

Sophisticated Retrosynthetic Disconnection Strategies

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For a spirocyclic system like 4-(Oxan-4-yl)piperidine (B7725908), this analysis can follow several strategic pathways.

Target-Oriented Approaches

In a target-oriented approach, the primary disconnections are made at the most strategic bonds of the final molecule to reveal key intermediates. For 4-(Oxan-4-yl)piperidine, two main strategies emerge based on which ring is formed last.

Strategy A: Piperidine (B6355638) Ring Formation: This approach disconnects the C-N and a C-C bond of the piperidine ring. A key intermediate would be a substituted oxane derivative bearing two functional groups positioned to cyclize with a nitrogen source (e.g., ammonia (B1221849) or a primary amine). A plausible disconnection involves an intramolecular cyclization of an amino-aldehyde or a related precursor. nih.gov This strategy focuses on building the oxygen-containing ring first and then constructing the piperidine ring onto it.

Strategy B: Oxane Ring Formation: Alternatively, the oxane ring can be disconnected. This strategy involves forming the piperidine ring first and then constructing the spiro-fused oxane ring. A key intermediate would be a 4,4-disubstituted piperidine. nih.gov For example, a piperidine-4,4-dicarboxylate could be reduced and cyclized to form the oxane ring. Another advanced method involves an ipso-cyclization of a precursor containing a piperidine ring and a haloalcohol moiety. rsc.org

Fragment-Based Linkage Analysis

Fragment-based analysis deconstructs the molecule into discrete, functionalized fragments that can be coupled together. This is particularly useful for designing modular and convergent syntheses.

Disconnection at the Spirocyclic Center: The most logical fragment-based disconnection is at the quaternary spiro-carbon. This approach envisions bringing together a piperidine precursor and an oxane precursor. However, creating a C(sp³)–C(sp³) bond at a quaternary center is challenging. More sophisticated strategies involve multi-component reactions (MCRs) where three or more simple starting materials combine in a single step to form the complex spirocyclic core. nih.govtaylorfrancis.com For instance, a one-pot reaction involving a suitable amine, a di-electrophile for the oxane portion, and another component to facilitate cyclization could assemble the core structure efficiently. nih.govresearchgate.net

Cycloaddition Strategies: Another powerful fragment-based approach involves cycloaddition reactions. researchgate.netnih.gov A retrosynthetic analysis could envision a [4+2] cycloaddition to form the oxane ring, or a [3+2] cycloaddition followed by ring expansion. nih.govrsc.org This strategy allows for the rapid assembly of the heterocyclic rings with high stereocontrol.

Modular and Convergent Synthetic Routes

Optimized Multi-Step Linear Syntheses

While convergent routes are often preferred, optimized linear sequences remain crucial. A potential linear synthesis could start from a readily available piperidin-4-one derivative.

Starting Material: N-protected piperidin-4-one.

Key Steps:

Addition of a lithiated di-oxygenated synthon (a precursor for the oxane ring) to the ketone. For example, the addition of a lithiated derivative of 1,3-dioxane.

Acid-catalyzed cyclization and deprotection to form the spiro-oxane ring. nih.gov

Final deprotection of the nitrogen atom.

Formation of the hydrochloride salt by treatment with HCl.

Parallel Synthesis and Library Generation Methodologies

Parallel synthesis enables the rapid creation of a library of related compounds by performing multiple reactions simultaneously. bioduro.com For the 4-(Oxan-4-yl)piperidine scaffold, this is particularly valuable for exploring structure-activity relationships in drug discovery.

A modular strategy is key for parallel synthesis. news-medical.net One could envision a set of diverse piperidin-4-ones reacting with a library of diol-containing building blocks under automated conditions. Alternatively, a "Clip-Cycle" approach could be employed, where different fragments are first "clipped" together via a robust reaction (like cross-metathesis) and then "cycled" in an intramolecular reaction to form the final spirocycle. rsc.orgresearchgate.net This allows for diversity at multiple points in the molecule. The use of piperidine-based 3D fragments is increasingly important in building such libraries. whiterose.ac.uknih.gov

Key Transformation Steps and Mechanistic Understanding

The construction of the 4-(Oxan-4-yl)piperidine scaffold relies on several advanced chemical transformations, each with a distinct mechanism that governs its efficiency and selectivity.

Formation of the Piperidine Ring System

The construction of the piperidine core is a critical step in the synthesis of 4-(Oxan-4-yl)piperidine hydrochloride. Various modern synthetic strategies have been developed to achieve this, offering different levels of efficiency, stereocontrol, and substrate scope.

Reductive Amination Protocols

Reductive amination stands out as a robust and widely utilized method for the formation of the piperidine ring. This one-pot reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting iminium ion intermediates. A particularly relevant approach is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with a primary amine or ammonia. chim.it This strategy allows for the direct construction of the piperidine skeleton.

In the context of 4-(Oxan-4-yl)piperidine, a hypothetical DRA approach could involve the reaction of a suitably protected 1,5-dicarbonyl precursor with an amine, leading to the formation of the piperidine ring. The choice of reducing agent is crucial for the success of this reaction, with common reagents including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reagents are favored for their selectivity in reducing iminium ions over carbonyl groups.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1,5-Dicarbonyl Precursor | Ammonia | NaBH₃CN | Methanol (B129727) | 25 | Not Reported |

| Glutaraldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 25 | High |

This table presents a generalized representation of reductive amination conditions for piperidine synthesis.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and stereocontrolled approach to the synthesis of the piperidine ring. Among these, the [4+2] cycloaddition, or Diels-Alder reaction, is particularly noteworthy. In this approach, an azadiene (a diene containing a nitrogen atom) reacts with a dienophile to form a six-membered heterocyclic ring. The stereochemistry of the resulting piperidine derivative can be controlled by the geometry of the starting materials and the reaction conditions.

For the synthesis of a spirocyclic system like 4-(Oxan-4-yl)piperidine, an intramolecular Diels-Alder (IMDA) reaction could be envisioned. A substrate containing both the diene and dienophile moieties, appropriately tethered, could undergo cyclization to form the spirocyclic core. Lewis acids are often employed as catalysts to accelerate the reaction and enhance its stereoselectivity.

Another relevant cycloaddition strategy is the [3+2] cycloaddition, which can be used to construct spirooxindole pyrrolidine/piperidine fused systems. rsc.org While not directly leading to the target molecule, this methodology highlights the utility of cycloaddition reactions in generating complex heterocyclic scaffolds.

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Diastereoselectivity |

| N-Acyl-1-aza-1,3-butadiene | Alkene | Lewis Acid | Toluene | 80-110 | High |

| Danishefsky's Diene | Imines | ZnCl₂ | THF | 25 | Good |

This table illustrates typical conditions for [4+2] cycloaddition reactions for piperidine synthesis.

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct (e.g., ethylene).

In the context of 4-(Oxan-4-yl)piperidine, an RCM approach would involve the synthesis of an acyclic precursor containing two terminal alkene functionalities, strategically positioned to facilitate the formation of the piperidine ring upon cyclization. A key advantage of RCM is its high functional group tolerance, allowing for the presence of various substituents on the acyclic precursor. This methodology is particularly well-suited for the construction of spirocyclic piperidines. thieme-connect.com

This table provides examples of RCM conditions for the synthesis of piperidine derivatives.

Incorporation of the Oxane Moiety

Once the piperidine ring is formed, or if a pre-functionalized piperidine is used as a starting material, the next critical step is the incorporation of the oxane (tetrahydropyran) moiety at the 4-position.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a direct and efficient method for forging the carbon-carbon bond between the piperidine and oxane rings. One common strategy involves the reaction of a piperidine nucleophile with an oxane electrophile. For instance, a Grignard reagent derived from a 4-halopiperidine can react with tetrahydropyran-4-one. The resulting tertiary alcohol can then be deoxygenated to afford the desired product.

Alternatively, the roles can be reversed, with an organometallic derivative of oxane acting as the nucleophile and a 4-electrophilic piperidine derivative as the substrate. For example, a 4-lithiooxane could react with a 4-piperidone (B1582916) derivative.

A more direct approach involves the reductive amination of tetrahydropyran-4-one with a 4-aminopiperidine (B84694) derivative. This reaction forms an imine intermediate which is then reduced in situ to furnish the final product. This method is particularly attractive due to its operational simplicity and high atom economy.

| Piperidine Derivative | Oxane Derivative | Reagent/Conditions | Solvent | Yield (%) |

| 4-Bromopiperidine | Tetrahydropyran-4-one | Mg, then H₃O⁺ | THF | Moderate |

| N-Boc-4-aminopiperidine | Tetrahydropyran-4-one | NaBH(OAc)₃, AcOH | Dichloromethane | Good |

This table outlines conditions for nucleophilic substitution and reductive amination to incorporate the oxane moiety.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. The Suzuki-Miyaura coupling, for instance, could be employed to connect the piperidine and oxane rings. This would involve the reaction of a 4-halopiperidine with an oxane-4-boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers.

Another powerful cross-coupling method is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. While not directly applicable to the C-C bond formation in the target molecule, related palladium-catalyzed methodologies for C-C bond formation, such as the Negishi or Stille couplings, could also be considered. These reactions offer a high degree of functional group tolerance and are often used in the synthesis of complex molecules.

| Piperidine Derivative | Oxane Derivative | Catalyst | Ligand | Base | Solvent |

| 4-Iodopiperidine | Oxane-4-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Water |

| 4-Triflyloxypiperidine | Oxanylzinc chloride | PdCl₂(dppf) | dppf | - | THF |

This table presents generalized conditions for palladium-catalyzed cross-coupling reactions.

Following the successful synthesis of the 4-(Oxan-4-yl)piperidine core, the final step involves its conversion to the hydrochloride salt. This is typically achieved by treating a solution of the free base in an appropriate solvent, such as diethyl ether or ethyl acetate (B1210297), with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt then precipitates and can be isolated by filtration.

Functional Group Interconversions and Protective Group Strategies

The synthesis of complex molecules like 4-(Oxan-4-yl)piperidine often necessitates the strategic manipulation of functional groups and the use of protecting groups to prevent unwanted side reactions.

Functional Group Interconversions (FGI) are crucial for elaborating the piperidine scaffold. Key transformations can include the reduction of a carbonyl group in a piperidin-4-one precursor to a hydroxyl group, which can then be further modified or eliminated. Another common FGI is the conversion of a nitrile group, which might be used to introduce the C4-substituent, into an amine or carboxylic acid. The strategic placement and conversion of functional groups allow for the construction of the target molecule from more readily available starting materials.

Protective Group Strategies are essential for managing the reactivity of the piperidine nitrogen during synthesis. The secondary amine of the piperidine ring is nucleophilic and can interfere with various reaction steps. Therefore, it is often protected with a suitable group that can be removed later in the sequence. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Commonly used protecting groups for the piperidine nitrogen include:

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) are widely used. The Boc group is stable under a variety of conditions but is easily removed with acid (e.g., trifluoroacetic acid). The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂/Pd). creative-peptides.comrsc.org

Amides: Acetyl or trifluoroacetyl groups can be used, though their removal often requires harsher conditions. creative-peptides.com

Sulfonamides: The p-toluenesulfonyl (tosyl, Ts) group is very stable but requires strong reducing agents (e.g., Na/liquid ammonia) for cleavage. creative-peptides.com

Benzyl (B1604629) Groups: An N-benzyl group can be introduced via reductive amination and is readily removed by catalytic hydrogenation. rsc.org

The selection of a protecting group can also influence the stereochemical outcome of reactions on the piperidine ring. rsc.org For instance, the steric bulk of an N-Boc group can direct the approach of a reagent to the opposite face of the ring. rsc.org

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Widely used, mild cleavage, can influence stereoselectivity. creative-peptides.comrsc.org |

| Benzyloxycarbonyl | Cbz, Z | Catalytic hydrogenation (H₂/Pd), HBr/AcOH | Stable to many reagents, orthogonal to Boc. creative-peptides.com |

| Benzyl | Bn | Catalytic hydrogenation (H₂/Pd) | Introduced via reductive amination. rsc.org |

| p-Toluenesulfonyl | Tosyl, Ts | Strong reduction (e.g., Na/liquid NH₃) | Highly stable to acid and base. creative-peptides.com |

Salt Formation (Hydrochloride) Techniques

The final step in the synthesis is often the formation of the hydrochloride salt. Amines are basic compounds that readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comoxfordreference.comualberta.ca This conversion is highly advantageous for several reasons. The resulting salt is typically a crystalline solid that is more stable and easier to handle than the free base form. oxfordreference.com Furthermore, hydrochloride salts often exhibit increased water solubility, which is a critical property for many applications. spectroscopyonline.com

The process of forming the hydrochloride salt involves treating the free base of 4-(Oxan-4-yl)piperidine, usually dissolved in a suitable organic solvent such as diethyl ether, methanol, or isopropanol (B130326), with a solution of hydrochloric acid. youtube.comspectroscopyonline.com The HCl can be in the form of an aqueous solution, a solution in an organic solvent, or as a gas. The reaction is a simple acid-base neutralization where the lone pair of electrons on the piperidine nitrogen atom accepts a proton from the HCl, forming a positively charged ammonium ion. spectroscopyonline.com The chloride ion (Cl⁻) then acts as the counter-ion, resulting in the ionic compound, this compound. youtube.comspectroscopyonline.com

Reaction: C₁₀H₁₉NO (free base) + HCl → [C₁₀H₂₀NO]⁺Cl⁻ (hydrochloride salt)

The salt then typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried. youtube.com The formation of the salt can also serve as a final purification step.

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis. For molecules like 4-(Oxan-4-yl)piperidine, which can possess multiple stereocenters, stereoselective and enantioselective methods are employed to synthesize specific stereoisomers.

Asymmetric Catalysis Applications

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern stereoselective synthesis. For the synthesis of substituted piperidines, several catalytic asymmetric methods have been developed:

Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) can be used for the enantioselective hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors to yield chiral piperidines.

Asymmetric [4+2] Annulation: Chiral phosphines can catalyze the enantioselective [4+2] annulation of imines with allenes, providing a direct route to functionalized piperidine derivatives with high stereoselectivity. nih.gov

Asymmetric Michael Addition: A key step in building the piperidine ring can be an enantioselective Michael addition. For instance, the addition of a malonate to a nitrostyrene (B7858105) derivative, catalyzed by a chiral catalyst, can establish a key stereocenter in high enantiomeric excess. nih.gov

These catalytic methods offer powerful and atom-economical routes to chiral piperidine scaffolds.

Chiral Auxiliary and Chiral Pool Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to piperidine synthesis. For example, carbohydrates such as D-arabinopyranosylamine can be used as chiral auxiliaries. researchgate.netcdnsciencepub.com When attached to an imine, the carbohydrate auxiliary can effectively control the facial selectivity of nucleophilic additions, leading to the formation of piperidinone precursors with high diastereoselectivity. researchgate.netcdnsciencepub.com

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. electronicsandbooks.com For example, L-lysine or L-glutamic acid can serve as precursors for chiral piperidines, where the inherent stereochemistry of the amino acid is transferred to the final product through a series of chemical transformations.

| Strategy | Description | Example Application |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to control the stereochemistry of the product. | Enantioselective hydrogenation of a tetrahydropyridine precursor using a chiral Iridium catalyst. |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Use of a D-arabinopyranosylamine auxiliary to direct a domino Mannich-Michael reaction for piperidinone synthesis. researchgate.netcdnsciencepub.com |

| Chiral Pool | Starting a synthesis from a naturally occurring, enantiomerically pure compound. | Synthesis of a substituted piperidine starting from the amino acid L-lysine. electronicsandbooks.com |

Diastereoselective Approaches

When a molecule has multiple stereocenters, diastereoselective reactions are used to control their relative configuration. In the context of 4-(Oxan-4-yl)piperidine, this involves controlling the stereochemistry at the C4 position of the piperidine ring relative to any other potential stereocenters.

Diastereoselectivity can be achieved through various methods:

Substrate Control: The existing stereocenters in a molecule can influence the stereochemical outcome of a subsequent reaction. For example, in the reduction of a substituted piperidin-4-one, the substituents on the ring can sterically hinder one face of the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol.

Reagent Control: The choice of reagent can dictate the diastereoselectivity. For instance, using bulky reducing agents might favor attack from the less hindered face of a ketone.

Cyclization Reactions: The stereochemistry of intramolecular cyclization reactions used to form the piperidine ring can often be controlled. Reductive amination/aza-Michael addition sequences have been developed for the de novo diastereoselective synthesis of functionalized piperidines. thieme-connect.com The stereochemical outcome can be influenced by reaction conditions, such as the solvent system. thieme-connect.com

Palladium-Catalyzed Cross-Coupling: Highly diastereoselective syntheses of both cis- and trans-2,4-disubstituted piperidines have been achieved through palladium-catalyzed Negishi coupling between substituted piperidinylzinc reagents and aryl iodides. thieme-connect.com

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control of the reaction's selectivity simply by altering the order of the reaction sequence. acs.org

Sustainable and Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of heterocyclic compounds like 4-(Oxan-4-yl)piperidine is of growing importance to minimize environmental impact. numberanalytics.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. numberanalytics.com

Strategies for a greener synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents is a primary goal. mdpi.comfrontiersin.org Water, in particular, is an attractive solvent for its low cost, non-toxicity, and non-flammability.

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, is a core principle of green chemistry. frontiersin.orgrsc.org Catalytic reactions are often more efficient, require milder conditions, and generate less waste than stoichiometric reactions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. rsc.orgrasayanjournal.co.in The combination of microwave activation with solvent-free or solid-supported reactions represents a particularly green approach. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient. researchgate.net They reduce the number of synthetic steps, minimize waste generation, and save time and energy. The synthesis of polysubstituted piperidines can often be achieved through MCRs. researchgate.netnih.gov

Renewable Feedstocks: Designing synthetic routes that start from renewable bio-based materials rather than petroleum-based feedstocks is a long-term goal for sustainable chemistry. numberanalytics.comfrontiersin.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Solvent Selection and Minimization Strategies

The choice of solvent is critical in any synthetic process, influencing reaction rates, yields, and the environmental impact of the procedure. In the synthesis of piperidine derivatives, traditional solvents often include chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane) or polar aprotic solvents (e.g., dimethylformamide). While effective, these solvents pose significant environmental and health concerns.

Modern strategies focus on replacing these hazardous solvents with greener alternatives. For key reactions in piperidine synthesis, such as reductive amination or catalytic hydrogenation, alcohols like ethanol (B145695) and methanol or ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are increasingly preferred. Water is also a highly desirable solvent, although the solubility of non-polar intermediates can be a limitation.

Solvent minimization is another core strategy. This can be achieved through:

High-concentration reactions: Running reactions at the highest possible concentration without compromising yield or safety reduces the total volume of solvent required.

Solvent-free reactions: In some cases, reactions can be conducted in the absence of a solvent, particularly with liquid reagents or by using melt conditions.

Telescoped reactions: Combining multiple synthetic steps into a one-pot procedure avoids intermediate workup and purification steps, significantly reducing solvent consumption from extractions and chromatography.

Table 1: Comparison of Solvents for Piperidine Synthesis

| Solvent Class | Example | Traditional Use | Green Alternative Considerations |

|---|---|---|---|

| Halogenated | Dichloromethane (DCM) | Reductive amination, acylation | High environmental impact; carcinogenic potential. |

| Polar Aprotic | Dimethylformamide (DMF) | High-temperature reactions | High boiling point makes removal difficult; reprotoxic. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Reductive amination, hydrogenation | Biodegradable; lower toxicity. Often excellent solvents for reagents and catalysts. |

| Ethers | Tetrahydrofuran (THF) | Grignard reactions, reductions | Can form explosive peroxides. |

| Green Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Broad applicability | Derived from renewable sources; less prone to peroxide formation than THF. |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comchemrxiv.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful.

A plausible and atom-economical route to the 4-(Oxan-4-yl)piperidine core is the direct catalytic hydrogenation of 4-(Oxan-4-yl)pyridine. This reaction is an addition reaction where all atoms of the pyridine precursor and hydrogen gas are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Reaction: C₁₀H₁₃NO + 3H₂ → C₁₀H₁₉NO

To optimize reaction efficiency beyond theoretical atom economy, practical factors must be considered:

Yield: Maximizing the conversion of starting material to product.

Selectivity: Minimizing the formation of byproducts.

Reaction Time: Shorter reaction times increase throughput and reduce energy consumption.

Catalyst Loading: Using the lowest possible amount of catalyst to achieve full conversion.

Table 2: Theoretical Atom Economy Calculation for Hydrogenation Route

| Reactants | Formula | Molar Mass ( g/mol ) | Total Mass of Reactants ( g/mol ) |

|---|---|---|---|

| 4-(Oxan-4-yl)pyridine | C₁₀H₁₃NO | 163.22 | 169.27 |

| Hydrogen | H₂ | 2.02 (x3) | |

| Product | Formula | Molar Mass ( g/mol ) | Mass of Product ( g/mol ) |

| 4-(Oxan-4-yl)piperidine | C₁₀H₁₉NO | 169.27 | 169.27 |

| Atom Economy | (Mass of Product / Total Mass of Reactants) x 100% | 100% | |

Catalytic Methods for Reduced Waste Generation

Catalytic methods are paramount for reducing waste. researchgate.net They allow reactions to proceed under milder conditions and with high selectivity, using only a small amount of a catalyst that can often be recovered and reused. For the synthesis of 4-(Oxan-4-yl)piperidine, two key catalytic approaches are relevant:

Heterogeneous Catalytic Hydrogenation: The reduction of a 4-(Oxan-4-yl)pyridine precursor using a heterogeneous catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel is a common and clean method. dtic.milnih.gov These solid-supported catalysts are easily removed from the reaction mixture by simple filtration, eliminating the need for complex purification and avoiding contamination of the product with metal residues.

Reductive Amination: An alternative route involves the reaction of piperidin-4-one with an appropriate organometallic oxane reagent or, more commonly, the reaction between tetrahydropyran-4-one and ammonia or an ammonia equivalent, followed by further elaboration. Modern reductive amination protocols often use catalytic transfer hydrogenation or specific catalytic systems that avoid stoichiometric, metal-hydride-based reducing agents, thereby reducing waste.

Table 3: Comparison of Catalytic Systems for Piperidine Synthesis

| Reaction Type | Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogenation | Pd/C, PtO₂ | High efficiency, simple filtration removal, reusable. | Can be pyrophoric; requires high-pressure hydrogen gas. |

| Hydrogenation | Raney Nickel | Lower cost than precious metal catalysts. | Requires careful handling; potential for nickel leaching. |

Process Chemistry Considerations for Scalable Academic Synthesis

Scaling up a synthesis from the milligram to the multigram or kilogram scale, even within an academic setting, introduces challenges related to safety, reproducibility, and efficiency. Process chemistry principles address these challenges through careful optimization and the use of enabling technologies.

Flow Chemistry Applications

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages for scalability. nih.govmdpi.com For the synthesis of this compound, a flow process could be implemented for the catalytic hydrogenation step.

A typical setup would involve pumping a solution of the 4-(Oxan-4-yl)pyridine precursor in a suitable solvent (e.g., ethanol) through a heated tube or column packed with a solid-supported catalyst (a "packed-bed reactor"). Hydrogen gas would be introduced into the stream simultaneously.

Advantages of a Flow Approach:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with exothermic reactions or the use of high-pressure hydrogen.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity.

Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the need to re-optimize conditions for larger batch reactors.

Batch Synthesis Optimization

While flow chemistry is a powerful tool, batch synthesis remains the standard in most academic labs. Optimizing a batch process is crucial for achieving scalable results. researchgate.net For the synthesis of this compound, optimization would focus on several key parameters:

Reagent Stoichiometry and Addition: Fine-tuning the ratio of reagents and controlling the rate of addition can minimize side reactions and control exotherms.

Temperature and Pressure Control: Precise control of reaction temperature and, in the case of hydrogenation, hydrogen pressure is critical for achieving consistent results and high yields.

Catalyst Screening and Loading: Testing a variety of catalysts (e.g., different metals, supports, and ligand systems) and optimizing the catalyst loading can dramatically improve reaction efficiency and cost-effectiveness.

Workup and Isolation: Developing a streamlined workup procedure is essential for scalability. This includes optimizing the crystallization conditions for the final hydrochloride salt to ensure high purity and yield without resorting to chromatography. For example, after hydrogenation and catalyst filtration, the addition of hydrochloric acid in a suitable solvent like isopropanol or ethyl acetate can directly precipitate the desired product in a pure form.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-(Oxan-4-yl)pyridine |

| 4-(Oxan-4-yl)piperidine |

| Dichloromethane |

| Dichloroethane |

| Dimethylformamide |

| Ethanol |

| Methanol |

| 2-Methyltetrahydrofuran (2-MeTHF) |

| Tetrahydrofuran (THF) |

| Piperidin-4-one |

| Tetrahydropyran-4-one |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney Nickel |

| Isopropanol |

| Ethyl acetate |

Chemical Reactivity and Detailed Reaction Mechanisms of 4 Oxan 4 Yl Piperidine Hydrochloride

Intrinsic Reactivity of the Piperidine (B6355638) Nitrogen Center

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it both basic and nucleophilic. In the hydrochloride salt form, this lone pair is engaged in a bond with a proton, rendering the nitrogen unreactive as a nucleophile. Treatment with a base is required to deprotonate the nitrogen and unleash its reactive potential.

Basicity and Protonation State Studies

The basicity of the piperidine nitrogen is a key determinant of its reactivity. The pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the 4-oxane substituent, being a non-electron-withdrawing group connected via a C-C bond, is not expected to significantly alter the electron density on the nitrogen atom. Therefore, the pKa of 4-(Oxan-4-yl)piperidine (B7725908) is predicted to be very close to that of piperidine itself.

In its hydrochloride salt form, the piperidine nitrogen exists in a protonated, ammonium (B1175870) state. This positively charged form is stable and highly soluble in aqueous media. The equilibrium between the protonated and the free amine form can be controlled by adjusting the pH of the solution. At a pH below its pKa, the protonated form predominates, while at a pH above its pKa, the neutral, nucleophilic free base is the major species.

Table 1: Comparison of pKa Values for Piperidine and Related Cyclic Amines

| Compound | pKa of Conjugate Acid |

|---|---|

| Piperidine | 11.2 |

| Pyrrolidine | 11.3 |

| Morpholine | 8.5 |

| Piperazine (pKa1) | 9.7 |

| 4-(Oxan-4-yl)piperidine (Predicted) | ~11.2 |

Note: This table presents approximate pKa values to illustrate the expected basicity.

Nucleophilic Reactivity and Derivatization Potential

Once deprotonated to its free base form, the nitrogen atom of 4-(Oxan-4-yl)piperidine becomes a potent nucleophile. fiveable.meambeed.com As a secondary amine, it readily participates in a variety of nucleophilic substitution and addition reactions, allowing for extensive derivatization. acs.orgnih.govresearchgate.net The general order of nucleophilicity for amines is secondary > primary > tertiary, primarily influenced by a combination of electronic and steric factors. fiveable.memasterorganicchemistry.com

Key derivatization reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form tertiary amines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or esters to form amides.

N-Arylation: Reaction with activated aryl halides, such as in nucleophilic aromatic substitution (SNAr) reactions, to form N-aryl piperidines. nih.gov

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Table 2: Representative Nucleophilic Reactions of the Piperidine Moiety

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| N-Arylation | 2,4-Dinitrofluorobenzene | N-Aryl Piperidine |

| Michael Addition | Methyl Acrylate | β-Amino Ester |

Electrophilic Substitution at Nitrogen

While the nitrogen atom primarily acts as a nucleophile, it reacts with a range of electrophiles in what can be described as electrophilic substitution at the nitrogen. nii.ac.jpacs.org This involves the formation of a new bond between the nitrogen and an electrophilic atom, displacing a proton from the amine.

Notable reactions include:

Reaction with Sulfonyl Chlorides: The Hinsberg test, a classic reaction to differentiate primary, secondary, and tertiary amines, involves reacting the amine with benzenesulfonyl chloride. As a secondary amine, 4-(Oxan-4-yl)piperidine would react to form a stable, neutral N-sulfonamide.

Reaction with Nitrous Acid: Secondary amines react with nitrous acid (generated in situ from NaNO₂) to form N-nitrosamines.

Formation of Enamines: In a key synthetic transformation, secondary amines like piperidine react with ketones or aldehydes to form enamines, which are versatile nucleophilic intermediates in their own right. nii.ac.jpacs.orgcore.ac.uk

Conformational Dynamics and Reactivity of the Oxane Ring

The three-dimensional structure of 4-(Oxan-4-yl)piperidine hydrochloride is governed by the conformational preferences of the two interconnected six-membered rings.

Ring Inversion and Conformational Preferences

However, the substituents on each ring will strongly favor an equatorial position to minimize steric hindrance (1,3-diaxial interactions). For the piperidine ring, the large oxane group at the C-4 position will have a strong preference for the equatorial orientation. Similarly, on the oxane ring, the piperidine substituent at its C-4 position will also prefer to be equatorial. This leads to a conformational locking where the most stable conformer is the one in which both rings are in a chair conformation with the substituent on the other ring occupying an equatorial position.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which involve the spatial arrangement of orbitals, can significantly influence reactivity. wikipedia.org In the oxane ring, the anomeric effect is a key stereoelectronic consideration. scripps.edursc.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2, adjacent to the ring oxygen) to prefer an axial orientation, which is counterintuitive to steric considerations. wikipedia.orgscripps.edu This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.

Reactions at Carbon Centers of Both Rings

Hydrogen atom abstraction is a fundamental step in many radical-mediated reactions. In the context of this compound, the susceptibility of a particular C-H bond to abstraction by a radical species is determined by the stability of the resulting carbon-centered radical.

The positions adjacent to the heteroatoms (C2, C6 on the piperidine ring and C3, C5 on the oxane ring) are generally considered to be activated towards hydrogen abstraction. This is due to the ability of the lone pairs on the nitrogen and oxygen atoms to stabilize an adjacent radical through resonance, a phenomenon known as captodative effect when both an electron-donating and an electron-withdrawing group are attached to the radical center.

Computational studies on similar saturated heterocyclic systems can provide insights into the regioselectivity of hydrogen abstraction. For instance, density functional theory (DFT) calculations have been used to investigate site-selective hydrogen abstraction by radicals like the sulfate radical anion (SO₄⁻•) from cyclic ketones, a system bearing some resemblance to the oxane and piperidone relatives. researchgate.net Such studies often reveal that the energy barrier for abstraction is lowest at the positions alpha to the heteroatom. researchgate.net

The predicted order of reactivity for hydrogen atom abstraction in the 4-(oxan-4-yl)piperidine scaffold is expected to be:

C2/C6 (piperidine) > C3/C5 (oxane) > C3/C5 (piperidine) > C2/C6 (oxane)

This prediction is based on the greater ability of nitrogen to stabilize an adjacent radical compared to oxygen, and the general trend of reactivity in saturated heterocycles.

Table 1: Predicted Relative Reactivity of Carbon Centers Towards Hydrogen Atom Abstraction

| Ring System | Position | Predicted Relative Reactivity | Rationale |

| Piperidine | C2, C6 | High | α to nitrogen, radical stabilization |

| Oxane | C3, C5 | Moderate-High | α to oxygen, radical stabilization |

| Piperidine | C3, C5 | Moderate | β to nitrogen, less activation |

| Oxane | C2, C6 | Low | β to oxygen, least activated |

It is important to note that the protonated state of the piperidine nitrogen in the hydrochloride salt would significantly influence this reactivity, likely deactivating the ring towards radical abstraction due to the electron-withdrawing nature of the ammonium cation.

The carbon centers of this compound can undergo both oxidation and reduction, although the saturated nature of the rings makes them generally resistant to such transformations without the use of strong reagents or catalysts.

Oxidation: Oxidation reactions typically target the positions alpha to the heteroatoms. For the piperidine ring, oxidation can lead to the formation of iminium ions, which are valuable intermediates for further functionalization. The use of oxidizing agents like TEMPO⁺ (2,2,6,6-tetramethylpiperidine-N-oxyl cation) has been reported for the multiple C-H oxidation of 4-substituted piperidones. mdpi.com In the case of 4-(oxan-4-yl)piperidine, selective oxidation at the C2/C6 positions of the piperidine ring could potentially yield an enamine or lactam after further transformation. The oxane ring is generally more resistant to oxidation than the piperidine ring.

Reduction: Reduction of the carbon centers in a saturated system like 4-(oxan-4-yl)piperidine is not a common transformation. However, reductive cleavage of the C-O or C-N bonds can be achieved under specific conditions, for example, using strong reducing agents or through catalytic hydrogenolysis, although this would lead to ring-opening and destruction of the spirocyclic scaffold.

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For the piperidine moiety, regioselective functionalization can be achieved by leveraging the intrinsic electronic properties of the ring or by using directing groups.

Research on the C-H functionalization of N-protected piperidines has shown that the regioselectivity is highly dependent on the catalyst and the nature of the protecting group on the nitrogen. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions. researchgate.netrsc.org

C2 Functionalization: This position is electronically favored for C-H activation due to the stabilizing effect of the nitrogen atom. researchgate.netiitd.ac.in

C4 Functionalization: While electronically less favored than C2, functionalization at C4 can be achieved by using sterically demanding catalysts that block the more accessible C2 position. researchgate.netrsc.org

C3 Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen and is therefore the most challenging to functionalize directly. researchgate.netiitd.ac.in

For 4-(oxan-4-yl)piperidine, direct functionalization of the piperidine ring would likely follow these general principles. The spiro-fused oxane ring at the C4 position would introduce significant steric hindrance, potentially influencing the regiochemical outcome of C-H functionalization reactions. The functionalization of the oxane ring is less explored but is expected to be more challenging due to the lower activating ability of the oxygen atom compared to nitrogen.

Table 2: Potential Regioselective Functionalization Strategies for the Piperidine Ring

| Target Position | Strategy | Rationale |

| C2/C6 | Directed C-H activation | Electronic preference due to α-nitrogen |

| C4 | Sterically controlled C-H activation | Use of bulky catalysts to block C2/C6 |

| C3/C5 | Indirect methods (e.g., ring opening) | Electronic deactivation at this position |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reactivity and designing synthetic routes. Two powerful techniques for mechanistic elucidation are kinetic isotope effect studies and computational investigations.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. semanticscholar.orgwikipedia.org It is a sensitive probe for bond-breaking or bond-forming events in the rate-determining step of a reaction. nih.gov

For reactions involving C-H bond cleavage at one of the carbon centers of 4-(oxan-4-yl)piperidine, a primary KIE would be expected if this bond cleavage is part of the rate-determining step. This is typically observed by comparing the reaction rate of the parent compound with that of a selectively deuterated analogue (e.g., deuterated at C2). A significant kH/kD ratio (typically > 2) would indicate a primary KIE and provide strong evidence for C-H bond breaking in the transition state. rsc.org

Secondary KIEs can also provide valuable mechanistic information. acs.org For example, a change in hybridization at a carbon center from sp³ to sp² in the transition state can lead to a small, normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can result in an inverse secondary KIE (kH/kD < 1). acs.org Such studies could be used to probe the mechanism of nucleophilic substitution reactions at the carbon centers.

While no specific KIE studies have been reported for this compound, the principles have been applied to understand the mechanisms of reactions in other cyclic and bicyclic systems. iitd.ac.in

Computational chemistry provides a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.com Methods such as density functional theory (DFT) can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. mdpi.com

For this compound, computational studies could be employed to:

Predict Regioselectivity: By calculating the activation barriers for reactions at different carbon centers, the most likely site of reaction can be predicted. This has been applied to hydrogen abstraction reactions in related systems. researchgate.netacs.org

Characterize Intermediates and Transition States: The geometries and electronic structures of transient species can be calculated, providing a detailed picture of the reaction pathway.

Corroborate Experimental Findings: Computational results can be used to support or challenge mechanistic hypotheses derived from experimental data, such as KIE studies.

For example, a computational study on N-substituted-4-piperidone curcumin analogues investigated how substituents on the piperidine ring influence the electronic structure and reactivity of the molecule. mdpi.com Similar studies on this compound could elucidate the influence of the spiro-fused oxane ring on the reactivity of the piperidine moiety and vice versa.

Derivatization Strategies and Analog Development from 4 Oxan 4 Yl Piperidine Hydrochloride

Systematic Modification at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 4-(oxan-4-yl)piperidine (B7725908) hydrochloride is a primary site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental and widely employed strategies for modifying the piperidine nitrogen. These reactions are typically straightforward to perform and offer a high degree of diversity.

N-Alkylation involves the introduction of alkyl, arylalkyl, or heteroarylalkyl groups. Common methods include reacting 4-(oxan-4-yl)piperidine with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine. Reductive amination, reacting the parent piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another powerful technique for introducing a diverse range of substituents.

| Reagent Class | Example Reagent | Product Type |

| Alkyl Halide | Benzyl (B1604629) bromide | N-benzyl-4-(oxan-4-yl)piperidine |

| Aldehyde | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl)-4-(oxan-4-yl)piperidine |

| Ketone | Acetone | N-Isopropyl-4-(oxan-4-yl)piperidine |

N-Acylation introduces an acyl group, forming an amide linkage. This is typically achieved by reacting 4-(oxan-4-yl)piperidine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent (e.g., HATU, HOBt). This strategy is often used to introduce functionalities that can act as hydrogen bond donors or acceptors, influencing molecular recognition at biological targets.

| Reagent Class | Example Reagent | Product Type |

| Acyl Chloride | Benzoyl chloride | (4-(Oxan-4-yl)piperidin-1-yl)(phenyl)methanone |

| Carboxylic Acid | Acetic acid | 1-(4-(Oxan-4-yl)piperidin-1-yl)ethan-1-one |

| Sulfonyl Chloride | Dansyl chloride | 1-(Dansyl)-4-(oxan-4-yl)piperidine |

Formation of N-Heterocyclic Derivatives

Beyond simple alkylation and acylation, the piperidine nitrogen can serve as a nucleophile in the construction of more complex N-heterocyclic derivatives. This can be achieved through various cyclization reactions. For instance, reaction with bifunctional electrophiles can lead to the formation of fused or bridged ring systems. Another approach involves the use of the piperidine as a building block in multicomponent reactions to generate diverse heterocyclic scaffolds.

Functionalization of Ring Carbons

While modifications at the piperidine nitrogen are more common, functionalization of the carbon atoms of the piperidine or oxane rings offers an alternative avenue for structural diversification, allowing for the exploration of different regions of chemical space.

Remote Functionalization Approaches

Direct and selective functionalization of C-H bonds on the saturated rings of 4-(oxan-4-yl)piperidine is a significant challenge. However, recent advances in catalysis have enabled remote C-H functionalization of piperidine rings. These methods often employ directing groups to guide a catalyst to a specific C-H bond, allowing for the introduction of new functional groups at positions that are otherwise difficult to access. For instance, a directing group temporarily installed on the piperidine nitrogen can facilitate the selective oxidation or arylation of a specific methylene (B1212753) group on the piperidine ring.

Installation of Diverse Functional Groups

The introduction of diverse functional groups onto the ring carbons can be achieved through multi-step synthetic sequences. This may involve the use of starting materials where the piperidine or oxane ring is already functionalized, or it can be accomplished by leveraging the reactivity of existing functional groups. For example, if a ketone is present on one of the rings, it can be converted into a variety of other functionalities through reactions such as Wittig olefination, Grignard additions, or reductive amination.

Design Principles for Chemical Libraries and Structure-Activity Relationship (SAR) Exploration

The 4-(oxan-4-yl)piperidine scaffold is well-suited for the construction of chemical libraries for high-throughput screening and subsequent SAR exploration. The key to effective library design is the strategic introduction of diversity at key positions of the molecule.

Library Design: A common approach is to utilize a combinatorial synthesis strategy where a common core, 4-(oxan-4-yl)piperidine, is reacted with a diverse set of building blocks. For example, a library of N-alkylated derivatives can be rapidly synthesized by reacting the parent piperidine with a collection of different aldehydes in a parallel format. Similarly, a library of N-acylated compounds can be generated using a diverse set of carboxylic acids.

Structure-Activity Relationship (SAR) Exploration: Once a hit compound is identified from a screening campaign, SAR studies are initiated to understand the relationship between the chemical structure and its biological activity. For analogs based on the 4-(oxan-4-yl)piperidine scaffold, SAR exploration typically involves systematically varying the substituents at the piperidine nitrogen. Key questions to be addressed include:

Size and nature of the N-substituent: Is a small alkyl group or a larger aromatic group preferred?

Electronic properties: Are electron-donating or electron-withdrawing groups on an aromatic ring beneficial for activity?

Hydrogen bonding capacity: Is a hydrogen bond donor or acceptor at a specific position important?

By systematically synthesizing and testing a series of analogs, researchers can build a detailed understanding of the SAR, which can guide the design of more potent and selective compounds. The rigid nature of the 4-(oxan-4-yl)piperidine core helps to reduce conformational ambiguity, often leading to clearer SAR data.

Combinatorial Synthesis Methodologies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, focused libraries of analogs from a common scaffold. The 4-(Oxan-4-yl)piperidine core is particularly amenable to this approach due to the reactivity of its secondary amine, which serves as a prime diversification point.

One common strategy involves the parallel acylation of the piperidine nitrogen with a diverse set of carboxylic acids. This reaction, typically facilitated by standard coupling reagents, can be performed in a high-throughput format to generate a library of amides. Similarly, reductive amination with a wide array of aldehydes or ketones introduces significant structural variety at the N-1 position of the piperidine ring. These modular approaches allow for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents attached to the core scaffold. nih.govnih.gov

The synthesis can be designed to be modular, allowing for the rapid assembly of analogs. For instance, a library of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was developed through SAR-guided optimization, demonstrating how a core piperidine structure can be systematically modified at its terminal fragments to achieve high potency. nih.gov

Table 1: Representative Combinatorial Reactions for Derivatizing the 4-(Oxan-4-yl)piperidine Scaffold

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Diversity Input |

| N-Acylation | R-COOH, Coupling Agents (e.g., HATU, EDC) | Amide | Diverse Carboxylic Acids |

| N-Sulfonylation | R-SO₂Cl, Base | Sulfonamide | Diverse Sulfonyl Chlorides |

| Reductive Amination | R-CHO, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Diverse Aldehydes/Ketones |

| N-Alkylation | R-X (Alkyl Halide), Base | Tertiary Amine | Diverse Alkyl Halides |

Diversity-Oriented Synthesis (DOS) Scaffolds

Diversity-Oriented Synthesis (DOS) aims to generate libraries of compounds with a high degree of structural and stereochemical complexity, often mimicking natural products. The goal is to populate underexplored areas of chemical space rather than focusing on a single biological target. The rigid, three-dimensional nature of the 4-(Oxan-4-yl)piperidine scaffold makes it an excellent starting point for DOS campaigns. nih.gov

A DOS strategy might begin with the 4-(Oxan-4-yl)piperidine core and employ a series of complexity-generating reactions to build new fused or spirocyclic ring systems. For example, functional handles could be installed on the piperidine or oxane rings, followed by intramolecular cyclization reactions to create novel polycyclic scaffolds. nih.gov Such strategies have been successfully used to convert simple building blocks into complex azaspirocycles, demonstrating the power of DOS in creating scaffolds relevant for drug discovery. nih.gov

The "build/couple/pair" algorithm is a prominent DOS strategy that could be applied here. The 4-(Oxan-4-yl)piperidine unit would serve as the "build" phase. In the "couple" phase, orthogonal functionalities would be introduced, followed by a "pair" phase where intramolecular reactions generate a diverse collection of final scaffolds. This approach has been used to create varied chiral spiro- and fused-heterocycles from simple piperidine-based precursors.

Role as a Versatile Building Block in Complex Molecular Architectures

The inherent structural features of 4-(Oxan-4-yl)piperidine hydrochloride make it a highly versatile building block for constructing more elaborate molecules. Its spirocyclic nature imparts conformational rigidity and a defined three-dimensional exit vector, which are desirable attributes in the design of selective ligands for biological targets.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. The secondary amine of 4-(Oxan-4-yl)piperidine makes it an ideal component for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). mdpi.comresearchgate.netmdpi.com

In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By employing 4-(Oxan-4-yl)piperidine as the amine component, a diverse library of complex, peptide-like molecules can be generated in a single, efficient step. This strategy allows for the introduction of four independent points of diversity, enabling the rapid synthesis of structurally rich compound collections. researchgate.netmdpi.com This approach has been successfully applied to generate libraries of piperidine-based analogs with multiple points of diversity for biological screening. researchgate.net

Table 2: Hypothetical Ugi Four-Component Reaction Using 4-(Oxan-4-yl)piperidine

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Acid) | Component 4 (Isocyanide) | Resulting Scaffold |

| 4-(Oxan-4-yl)piperidine | R¹-CHO | R²-COOH | R³-NC | α-acylamino carboxamide incorporating the spirocyclic piperidine moiety |

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The 4-(Oxan-4-yl)piperidine scaffold can be incorporated into macrocyclic architectures to add rigidity and control conformation. The piperidine nitrogen provides a convenient handle for attachment to a linear precursor chain.

A general strategy would involve a two-step process: first, the piperidine nitrogen is functionalized with one end of a linear chain containing two reactive functional groups. The second step is an intramolecular ring-closing reaction to form the macrocycle. For example, the piperidine could be acylated with a long-chain carboxylic acid that has a terminal alkyne. The other end of the molecule could contain an azide, allowing for a ring-closing azide-alkyne cycloaddition. This modular approach has been used to create libraries of pyran-containing macrocycles. nih.govnih.gov While specific examples incorporating the 4-(Oxan-4-yl)piperidine unit are not prevalent in the literature, the synthetic principles are well-established for related structures.

Application in Fragment-Based Approaches for Molecular Assembly

Fragment-Based Drug Discovery (FBDD) has become a primary approach for lead generation. This method relies on identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target, which are then optimized into more potent leads. There is a growing consensus that fragment libraries should contain more three-dimensional, sp³-rich molecules to improve physicochemical properties and explore binding pockets that are not amenable to flat, aromatic compounds. whiterose.ac.uknih.gov

The 4-(Oxan-4-yl)piperidine scaffold is an exemplary 3D fragment. whiterose.ac.uknih.govpharmablock.com Its key attributes for FBDD include:

Three-Dimensionality: The spirocyclic system has a rigid, well-defined, non-planar shape, which allows for more specific and directional interactions within a protein binding site. pharmablock.com

Favorable Physicochemical Properties: As an sp³-rich scaffold, it generally imparts greater aqueous solubility and improved metabolic stability compared to flat, aromatic systems. pharmablock.com

Synthetic Tractability: The secondary amine provides a straightforward vector for fragment elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by adding new functionalities.

The synthesis and analysis of various piperidine-based 3D fragments have shown that such scaffolds have excellent molecular properties for use in FBDD campaigns. whiterose.ac.uknih.gov Therefore, this compound is a valuable building block not only for creating diverse libraries but also for direct use in fragment screening collections to identify novel starting points for drug discovery programs.

Theoretical and Computational Studies of 4 Oxan 4 Yl Piperidine Hydrochloride

Quantum Chemical Analysis

Quantum chemical calculations offer a powerful lens through which to inspect the electronic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate the distribution of electrons and predict molecular reactivity. For 4-(Oxan-4-yl)piperidine (B7725908) hydrochloride, such analyses are pivotal in understanding its stability, reactivity, and potential intermolecular interactions.

Electronic Structure Calculations (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. asianpubs.org

For a molecule like 4-(Oxan-4-yl)piperidine hydrochloride, the protonation of the piperidine (B6355638) nitrogen significantly influences its electronic structure. The positive charge on the nitrogen atom tends to lower the energy of the molecular orbitals. Theoretical studies on similar protonated piperidine systems suggest that the HOMO is typically localized on the hydrocarbon skeleton, while the LUMO is distributed more broadly across the molecule, including the region around the heteroatoms.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for a Protonated Piperidine System

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.5 to -9.5 | Electron-donating capability |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting capability |

Note: These values are illustrative and based on computational studies of similar protonated heterocyclic compounds. The exact values for this compound would require specific DFT calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding a molecule's polarity, its interaction with other molecules, and its reactive sites. In this compound, the presence of electronegative oxygen and nitrogen atoms, along with the positive charge on the protonated nitrogen, creates a complex and informative charge landscape.

Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial charge on each atom. In the protonated piperidine ring, the nitrogen atom and its attached hydrogen bear a significant portion of the positive charge. The oxygen atom in the oxane ring, being highly electronegative, will exhibit a partial negative charge.

A more intuitive way to visualize the charge distribution and its implications for reactivity is through the Molecular Electrostatic Potential (MEP) map. The MEP map projects the electrostatic potential onto the electron density surface of the molecule. Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a strong positive potential around the N-H group of the piperidinium (B107235) cation, indicating its electrophilic nature. The region around the oxygen atom of the oxane ring would likely exhibit a negative potential, highlighting its nucleophilic character. Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing.

Advanced Conformational Analysis

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the preferred conformations of this compound is essential, as the molecule's shape dictates how it interacts with its environment. Both the piperidine and oxane rings are six-membered saturated heterocycles, which predominantly adopt chair-like conformations to minimize steric and torsional strain.

Density Functional Theory (DFT) Based Conformational Searches

DFT has become a standard and reliable tool for exploring the potential energy surface of a molecule and identifying its stable conformers. For this compound, a systematic conformational search would involve rotating the bonds connecting the two rings and exploring the different chair and boat conformations of each ring.

The primary conformational equilibrium for a 4-substituted piperidine involves the interconversion between two chair forms, where the substituent is either in an axial or an equatorial position. The relative stability of these conformers is determined by steric and electronic factors. Generally, bulkier substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In the case of this compound, the oxane ring acts as the substituent on the piperidine ring.

DFT calculations can accurately predict the energy difference between the axial and equatorial conformers. For the protonated form, electrostatic interactions between the positively charged nitrogen and the substituent can also play a significant role in determining the conformational preference.

Table 2: Representative Energy Differences for Axial vs. Equatorial Conformers of 4-Substituted Piperidinium Salts

| Substituent | ΔG (Equatorial - Axial) (kcal/mol) | Preferred Conformation |

|---|---|---|

| Methyl | -1.7 | Equatorial |

| Phenyl | -2.9 | Equatorial |

| Hydroxyl | +0.7 | Axial |

Note: The value for the oxan-4-yl group is an estimation based on its steric bulk, analogous to other bulky substituents. The positive value for the hydroxyl group in some protonated systems highlights the influence of electrostatic interactions.

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of a wide range of conformations and the transitions between them.

By simulating this compound in a chosen environment (e.g., in a vacuum or solvated in water), one can observe the flexibility of the rings, the frequency of ring-flipping, and the rotational freedom around the central C-C bond. These simulations provide a statistical distribution of the conformations populated at a given temperature, offering a more realistic picture of the molecule's conformational landscape than static calculations alone.

Prediction of Preferred Conformations in Different Environments